3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid
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Overview
Description
3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid is a chemical compound with the CAS Number: 1343355-79-2 . It has a molecular weight of 199.25 . The IUPAC name for this compound is 3,3-dimethyl-2-(2-oxo-1-pyrrolidinyl)butanoic acid .
Molecular Structure Analysis
The InChI code for 3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid is 1S/C10H17NO3/c1-10(2,3)8(9(13)14)11-6-4-5-7(11)12/h8H,4-6H2,1-3H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid is a powder at room temperature . The storage temperature for this compound is normal room temperature .Scientific Research Applications
Chemical Synthesis
“3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid” is used in the field of chemical synthesis . It is a compound with the CAS Number: 1343355-79-2 . The compound is a powder at room temperature and has a molecular weight of 199.25 .
Catalyst in Organic Reactions
This compound has been used in the synthesis of a chiral 2,2’-bipyridinediol ligand . The O2-mediated oxidative homocoupling reaction of a chiral pyridine N-oxide was a key step in the preparation of the S,S enantiomer of the title ligand . This ligand was then used in FeII-catalysis .
Asymmetric Induction
The chiral 3,3’-dimethyl-(2,2’-bipyridine)-diol ligand was studied in the Mukaiyama aldol and thia-Michael reactions . An increase of chiral induction in the latter one was achieved using the FeII catalyst made from the newly synthesized ligand .
Drug Development
The analog (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt, which is related to “3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid”, was found to have very high affinity for αvβ6 integrin in a radioligand binding assay . This suggests potential applications in drug development .
Safety and Hazards
properties
IUPAC Name |
3,3-dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)8(9(13)14)11-6-4-5-7(11)12/h8H,4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMAHGKEHKOOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1CCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1343355-79-2 |
Source
|
Record name | 3,3-dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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